molecular formula C12H16N2O4 B2502831 Methyl 4-(tert-butylamino)-3-nitrobenzoate CAS No. 1415819-82-7

Methyl 4-(tert-butylamino)-3-nitrobenzoate

Cat. No.: B2502831
CAS No.: 1415819-82-7
M. Wt: 252.27
InChI Key: LQHHRDVSGWRLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(tert-butylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methyl ester group, a tert-butylamino group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(tert-butylamino)-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the introduction of the tert-butylamino group. One common method includes the following steps:

    Nitration: Methyl 4-aminobenzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 4-amino-3-nitrobenzoate.

    Amination: The nitro compound is then reacted with tert-butylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the tert-butylamino group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The tert-butylamino group can be oxidized to form tert-butylamino oxide using oxidizing agents like meta-chloroperoxybenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Aqueous sodium hydroxide.

    Oxidation: Meta-chloroperoxybenzoic acid.

Major Products Formed

    Reduction: Methyl 4-(tert-butylamino)-3-aminobenzoate.

    Substitution: 4-(tert-butylamino)-3-nitrobenzoic acid.

    Oxidation: Methyl 4-(tert-butylamino oxide)-3-nitrobenzoate.

Scientific Research Applications

Methyl 4-(tert-butylamino)-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(tert-butylamino)-3-nitrobenzoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the tert-butylamino group can form hydrogen bonds or engage in hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Methyl 4-(tert-butylamino)-3-nitrobenzoate can be compared with other nitrobenzoates and tert-butylamino derivatives:

This compound stands out due to the combination of its functional groups, which confer unique chemical properties and make it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-(tert-butylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)13-9-6-5-8(11(15)18-4)7-10(9)14(16)17/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHHRDVSGWRLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.